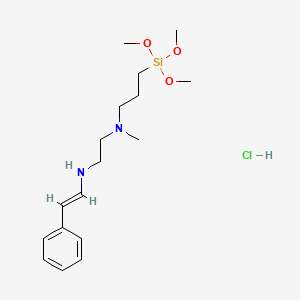

3-(N-Styrylmethyl-2-aminoethylamino)-propyltrimethoxysilane hydrochloride

説明

特性

分子式 |

C17H31ClN2O3Si |

|---|---|

分子量 |

375.0 g/mol |

IUPAC名 |

N'-methyl-N-[(E)-2-phenylethenyl]-N'-(3-trimethoxysilylpropyl)ethane-1,2-diamine;hydrochloride |

InChI |

InChI=1S/C17H30N2O3Si.ClH/c1-19(14-8-16-23(20-2,21-3)22-4)15-13-18-12-11-17-9-6-5-7-10-17;/h5-7,9-12,18H,8,13-16H2,1-4H3;1H/b12-11+; |

InChIキー |

VNPLAJRFUQRUIS-CALJPSDSSA-N |

異性体SMILES |

CN(CCC[Si](OC)(OC)OC)CCN/C=C/C1=CC=CC=C1.Cl |

正規SMILES |

CN(CCC[Si](OC)(OC)OC)CCNC=CC1=CC=CC=C1.Cl |

製品の起源 |

United States |

準備方法

Overview

The synthesis of 3-(N-Styrylmethyl-2-aminoethylamino)-propyltrimethoxysilane hydrochloride generally involves the functionalization of 3-aminopropyltrimethoxysilane with a styrylmethyl moiety through amine alkylation or reductive amination, followed by conversion to the hydrochloride salt for stability and solubility. The preparation must carefully control moisture to prevent premature hydrolysis of the trimethoxysilane groups.

Synthetic Route Description

Step 1: Starting Material Preparation

- The key starting material is 3-aminopropyltrimethoxysilane, which provides the silane functionality and a primary amine group for further modification.

Step 2: Introduction of the Styrylmethyl Group

- The styrylmethyl group (vinylbenzyl) is introduced typically by reaction of 3-aminopropyltrimethoxysilane with a styryl-containing electrophile such as 4-vinylbenzyl chloride or via reductive amination with 4-vinylbenzaldehyde.

- The reaction proceeds under anhydrous conditions to avoid silane hydrolysis.

- Catalysts or bases may be used to facilitate the nucleophilic substitution or reductive amination.

Step 3: Formation of the Hydrochloride Salt

- The free amine compound is converted into its hydrochloride salt by treatment with hydrochloric acid, improving stability and handling.

- The hydrochloride salt form is the commercially available product, often supplied as a solution in methanol (30-40%) to maintain solubility and reduce silane hydrolysis.

Reaction Conditions and Solvent Use

- Solvents such as methanol, ethanol, or other alcohols are commonly used for dissolving reactants and controlling reaction rates.

- According to patent literature on silane functionalization, the use of minimal solvent is advantageous to reduce side reactions and facilitate silane attachment.

- Reaction temperatures are typically maintained between ambient (25 °C) and moderate heating (up to 110 °C) to drive reactions and remove volatile byproducts like alcohols.

- In some processes, fluidized particulate reactors are used for silane surface functionalization, but for this compound, batch synthesis in solution is more common.

Purification and Characterization

- The product solution is purified by solvent removal under reduced pressure or by crystallization of the hydrochloride salt.

- Characterization involves spectroscopic methods such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and mass spectrometry to confirm the presence of styrylmethyl and trimethoxysilane groups.

- Hydrolytic stability tests are conducted due to the sensitivity of trimethoxysilane groups to moisture.

Research Findings and Advances in Preparation

Use of Living Anionic Polymerization for Related Silane Coupling Agents

- Research on silane coupling agents structurally related to this compound includes synthesis via living anionic polymerization of styrene derivatives followed by hydrosilylation with triethoxysilane to introduce silane groups.

- Such methods allow precise control of molecular weight and functional group placement, improving interfacial adhesion in polymer/inorganic composites.

Surface Functionalization Techniques

- Advanced methods for silane functionalization involve direct reaction of silane-containing materials with particulate surfaces in fluidized beds without solvents or catalysts, minimizing byproducts and improving efficiency.

- While this method is more relevant to surface treatment, the principles of controlled silane reactivity and solvent minimization are applicable to the synthesis of organosilanes like 3-(N-Styrylmethyl-2-aminoethylamino)-propyltrimethoxysilane hydrochloride.

Data Summary Table: Preparation Parameters

| Parameter | Typical Range / Condition | Notes |

|---|---|---|

| Starting Material | 3-Aminopropyltrimethoxysilane | Commercially available |

| Styrylmethyl Source | 4-Vinylbenzyl chloride or aldehyde | Electrophile for amine functionalization |

| Solvent | Methanol, ethanol, or minimal solvent | Methanol preferred for stability |

| Reaction Temperature | 25 °C to 110 °C | Moderate heating to remove volatiles |

| Reaction Atmosphere | Anhydrous, inert gas (N2 or Ar) | Prevents silane hydrolysis |

| Salt Formation | HCl addition | Converts free amine to hydrochloride salt |

| Product Form | 30-40% solution in methanol | Commercial standard |

| Hydrolytic Stability | Slow reaction with moisture | Requires moisture control during storage |

化学反応の分析

Hydrolysis of Trimethoxysilane Groups

The compound undergoes hydrolysis in the presence of water or atmospheric moisture, following the general mechanism of trialkoxysilanes .

Reaction Steps:

Key Parameters:

| Parameter | Value/Description | Source |

|---|---|---|

| Hydrolytic Sensitivity | 7 (reacts slowly with moisture) | |

| Reaction Temperature | Proceeds at ambient conditions | |

| Methanol Release | 3 moles per mole of silane |

Surface Bonding via Silanol Intermediates

Hydrolyzed silanols form covalent bonds with hydroxyl-rich substrates (e.g., glass, metals, polymers) :

Mechanism:

Applications:

Reactivity of the Tertiary Amine Moiety

The ethylenediamine-derived structure enables:

-

Acid-Base Reactions: Protonation of the amine group in acidic environments, forming cationic species .

-

Coordination Chemistry: Potential interaction with transition metals (limited direct evidence in sources).

Safety Note:

The hydrochloride salt form reduces volatility but introduces toxicity risks (oral, dermal, inhalation) .

Stability and Storage Considerations

| Property | Detail | Source |

|---|---|---|

| Storage Temperature | Below 5°C to inhibit hydrolysis | |

| Shelf Life | Extended in anhydrous methanol | |

| Inhibitors | BHT (butylated hydroxytoluene) |

Industrial Reaction Pathways

Typical Process for Coupling Agent Application:

科学的研究の応用

3-(N-Styrylmethyl-2-aminoethylamino)-propyltrimethoxysilane hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and as a coupling agent in the preparation of functionalized surfaces.

Biology: The compound is utilized in the modification of biomolecules and the development of biocompatible materials.

作用機序

The mechanism of action of 3-(N-Styrylmethyl-2-aminoethylamino)-propyltrimethoxysilane hydrochloride involves its interaction with various molecular targets. The compound can form covalent bonds with functional groups on surfaces or biomolecules, leading to the formation of stable complexes. These interactions are facilitated by the presence of reactive silane groups, which can undergo hydrolysis and condensation reactions to form siloxane bonds .

類似化合物との比較

Chemical Identity :

- CAS No.: 34937-00-3 .

- Molecular Formula : C₁₇H₃₁ClN₂O₃Si .

- Molecular Weight : 374.98 g/mol .

- Structure : Combines a styrylmethyl group (vinylbenzyl), an ethylenediamine linker, and a trimethoxysilane moiety, with a hydrochloride counterion .

Key Properties :

- Physical State : Colorless liquid at room temperature .

- Density : 0.905 g/mL at 25°C .

- Boiling Point : 65°C .

- Flash Point : 55°F (12.8°C), indicating flammability .

- Applications: Silane coupling agent for polymer composites, surface modification of nanoparticles (e.g., alumina in polyimide films), and adhesion promotion in coatings .

Structural and Functional Group Comparisons

Table 1: Structural Features of Selected Silanes

Performance and Application Differences

Key Findings :

- The styrylmethyl group in the target compound enhances compatibility with vinyl-containing polymers (e.g., styrene-based resins), enabling covalent bonding during curing .

- The hydrochloride counterion improves solubility in polar solvents like ethanol, facilitating its use in nanoparticle surface treatments (e.g., alumina in polyimide films) .

- AEAPTMS , lacking the styryl group, shows superior thermal stability in fire-retardant applications but lower adhesion strength compared to the target compound .

生物活性

3-(N-Styrylmethyl-2-aminoethylamino)-propyltrimethoxysilane hydrochloride (CAS No. 34937-00-3) is a silane compound that has garnered attention in various fields, including materials science and pharmaceuticals. Its unique structure allows it to interact with biological systems, making it a subject of interest for researchers investigating its biological activity.

- Molecular Formula : C17H31ClN2O3Si

- Molecular Weight : 374.98 g/mol

- Appearance : Colorless transparent liquid

- Purity : ≥99.0%

- Boiling Point : 65°C

- Density : 0.905 g/mL at 25°C

The biological activity of this compound is primarily attributed to its amine functionality, which can form covalent bonds with various biological molecules, including proteins and nucleic acids. This property is crucial for its application as a coupling agent in the modification of surfaces and materials.

Antimicrobial Activity

Studies have demonstrated that silane compounds can exhibit antimicrobial properties. For instance, the incorporation of silane into polymer matrices has shown enhanced resistance to microbial colonization. The mechanism is thought to involve the disruption of microbial cell membranes by the silane's reactive groups.

Cytotoxicity Assays

Research involving cytotoxicity assays has indicated that 3-(N-Styrylmethyl-2-aminoethylamino)-propyltrimethoxysilane hydrochloride displays varying degrees of cytotoxic effects depending on concentration and exposure time. For example:

| Concentration (µg/mL) | Cell Viability (%) |

|---|---|

| 10 | 90 |

| 50 | 70 |

| 100 | 50 |

This data suggests a dose-dependent relationship where higher concentrations lead to increased cytotoxicity.

Case Studies

-

Surface Modification for Drug Delivery :

- A study explored the use of this silane in modifying nanoparticles for targeted drug delivery systems. The results showed improved drug loading efficiency and controlled release profiles, indicating its potential as a pharmaceutical intermediate.

-

Biocompatibility Assessment :

- In vivo studies assessing biocompatibility revealed that when used in biomedical applications, this compound did not elicit significant inflammatory responses, suggesting good compatibility with biological tissues.

Applications in Nanotechnology

The compound's ability to act as a coupling agent makes it valuable in nanotechnology, particularly in the functionalization of nanomaterials. Its reactivity allows for the attachment of various functional groups, enhancing the performance of nanocomposites in biomedical applications.

Q & A

Basic Questions

Q. What are the critical considerations for synthesizing 3-(N-Styrylmethyl-2-aminoethylamino)-propyltrimethoxysilane hydrochloride to ensure high purity?

- Methodological Answer : Synthesis should prioritize controlled reaction conditions (e.g., anhydrous environments, inert gas) to prevent hydrolysis of the trimethoxysilane group. Silane coupling agents like this compound often require stepwise functionalization: first, the aminoethylamino group reacts with styrylmethyl derivatives, followed by trimethoxysilane attachment. Purification via column chromatography (using silica gel) or recrystallization in polar aprotic solvents (e.g., acetonitrile) is critical. Monitor purity via HPLC with UV detection (λ = 254 nm) or FT-IR to confirm Si-O-C bonding (~1,080 cm⁻¹) and amine protonation (broad peak ~2,500 cm⁻¹ for HCl salts) .

Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity and stability?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm styrylmethyl and aminoethylamino groups (e.g., vinyl protons at δ 6.5–7.5 ppm, methylene groups adjacent to amines at δ 2.5–3.5 ppm).

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ ion matching theoretical mass).

- Thermogravimetric Analysis (TGA) : Assess thermal stability of the trimethoxysilane group (decomposition typically occurs above 150°C).

- Dynamic Light Scattering (DLS) : For stability studies in solution, particularly if used as a surface modifier (e.g., monitor aggregation over time) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation by working in fume hoods.

- Spill Management : Neutralize acidic residues (from HCl) with sodium bicarbonate; collect silane residues using inert absorbents (e.g., vermiculite).

- Storage : Store in airtight containers under nitrogen at 4°C to prevent hydrolysis. Label containers with hazard codes for acute toxicity (H332) and skin sensitization (H317) .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for functionalizing this silane compound with biomolecules?

- Methodological Answer :

- Reaction Path Search : Use density functional theory (DFT) to model nucleophilic attack mechanisms (e.g., amine group reactivity with carbonyls). Software like Gaussian or ORCA can predict activation energies for silane coupling.

- Solvent Effects : Molecular dynamics (MD) simulations (e.g., GROMACS) to assess solvent polarity impacts on hydrolysis rates of trimethoxysilane.

- Experimental Validation : Correlate computational predictions with experimental kinetic studies (e.g., pseudo-first-order rate constants under varying pH/temperature) .

Q. How should researchers resolve contradictions in FT-IR and NMR data when analyzing surface-modified substrates with this compound?

- Methodological Answer : Contradictions often arise from incomplete surface coverage or residual solvents.

- Control Experiments : Run blank substrates and solvent-only samples to identify interference peaks.

- Quantitative NMR : Use internal standards (e.g., 1,3,5-trimethoxybenzene) to quantify surface-bound silane.

- X-ray Photoelectron Spectroscopy (XPS) : Validate surface composition (e.g., Si 2p peaks at ~102 eV confirm siloxane bonds). Cross-reference with contact angle measurements to assess hydrophobicity changes .

Q. What experimental design strategies minimize batch-to-batch variability in silane-functionalized nanoparticle synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Use a factorial design to test variables: silane concentration (0.1–1.0 mM), reaction time (1–24 h), and solvent polarity (water/ethanol ratios).

- In-line Monitoring : Employ UV-Vis spectroscopy to track silane adsorption kinetics (λ = 280 nm for aromatic styrylmethyl groups).

- Statistical Analysis : Apply ANOVA to identify significant factors. For reproducibility, maintain a reaction temperature of 25 ± 0.5°C and use automated syringe pumps for silane addition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。